molecular formula C18H15NO4 B2434555 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate CAS No. 503007-83-8

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate

カタログ番号 B2434555
CAS番号: 503007-83-8
分子量: 309.321
InChIキー: HTGXRKMCSRPDKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate, also known as DIBO, is a potent and selective inhibitor of the E3 ubiquitin ligase activity of the Cullin-RING ligase (CRL) family. CRLs are a large family of ubiquitin ligases that play important roles in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of CRL activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

作用機序

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate functions as a competitive inhibitor of the E3 ubiquitin ligase activity of CRLs by binding to the substrate receptor site of the CRL complex. This leads to the accumulation of various CRL substrates, including oncoproteins and tumor suppressors, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. In addition, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to enhance the efficacy of various chemotherapeutic agents, including cisplatin and doxorubicin. [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.

実験室実験の利点と制限

One of the major advantages of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate is its selectivity for CRLs, which allows for the specific inhibition of CRL activity without affecting other cellular processes. However, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to have limited solubility in water, which can limit its use in certain experimental settings. In addition, the potential off-target effects of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate on other E3 ubiquitin ligases need to be carefully evaluated.

将来の方向性

For the research on [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate include the development of more potent and selective inhibitors of CRLs, as well as the evaluation of the therapeutic potential of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate in various disease models. In addition, the identification of biomarkers that can predict the response to [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate treatment will be important for the development of personalized cancer therapy. Finally, the potential use of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate as a tool for the study of CRL function and regulation will also be an important area of future research.

合成法

The synthesis of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate involves several steps, including the condensation of 2,3-dihydroindole with ethyl oxalyl chloride, followed by the reaction with 4-formylbenzoic acid. The final product is obtained after purification by column chromatography.

科学的研究の応用

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been extensively studied for its potential therapeutic applications. Several studies have shown that [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate can selectively inhibit the activity of CRLs, leading to the accumulation of various CRL substrates and resulting in the induction of apoptosis in cancer cells. In addition, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate has been shown to enhance the efficacy of various chemotherapeutic agents, suggesting its potential as a combination therapy for cancer treatment.

特性

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-11-13-5-7-15(8-6-13)18(22)23-12-17(21)19-10-9-14-3-1-2-4-16(14)19/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGXRKMCSRPDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。